3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole
Description
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c1-6-2-3-7(4-9(6)14(15)16)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13) |
InChI Key |
MQGMHSCHNQZGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Optimized Protocol for Regioselective Formation
In a representative procedure, 4-methyl-3-nitrophenylhydrazine (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in glacial acetic acid (30 mL) for 8 hours. The mixture is cooled to 5°C, and the precipitate is filtered and recrystallized from ethanol to afford the target compound in 68% yield. Regioselectivity arises from the preferential attack of the hydrazine’s terminal nitrogen on the β-carbon of the enone system.
Key Variables:
- Acid catalyst (e.g., HCl, H2SO4, or HOAc) concentration (10–20% v/v)
- Temperature range: 80–120°C
- Solvent polarity (ethanol, acetic acid, or toluene)
| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HOAc | 110 | 8 | 68 |
| 2 | H2SO4 | 100 | 6 | 72 |
| 3 | HCl | 90 | 10 | 61 |
Benzotriazole-Mediated Cyclization
Benzotriazole (Bt) derivatives enable precise control over substituent positioning. The method involves condensation of α-benzotriazolylenones with methylhydrazine, followed by Bt elimination under basic conditions.
Synthetic Pathway and Mechanistic Insights
- Formation of α-Benzotriazolylenone Intermediate :
4-Methyl-3-nitroacetophenone reacts with benzotriazole and paraformaldehyde in toluene to generate the α-Bt-substituted enone. - Cyclization with Methylhydrazine :
The enone (5 mmol) and methylhydrazine (6 mmol) in ethanol undergo reflux for 12 hours, forming a pyrazoline intermediate. - Base-Induced Elimination :
Treatment with 10% NaOH at 60°C for 2 hours removes benzotriazole, yielding the pyrazole product (83% overall yield).
Advantages:
- High regiocontrol (>95% selectivity for 5-aryl substitution)
- Tolerance for electron-withdrawing nitro groups
Polyphosphoric Acid (PPA)-Catalyzed Cyclization
PPA serves as both catalyst and solvent in one-pot syntheses. A mixture of 4-methyl-3-nitrobenzaldehyde (1 equiv), malononitrile (1.2 equiv), and hydrazine hydrate (1.1 equiv) in PPA (5 mL/g substrate) is heated at 120°C for 4 hours. The reaction proceeds through Knoevenagel adduct formation, followed by cyclization and aromatization.
Yield Optimization Study
| PPA (equiv) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 100 | 6 | 58 |
| 5 | 120 | 4 | 82 |
| 7 | 130 | 3 | 79 |
Excess PPA (>5 equiv) improves cyclization efficiency but risks side reactions at elevated temperatures.
Post-Synthetic Functionalization Strategies
Nitration of 5-(4-Methylphenyl)pyrazole Precursors
Directed nitration of 3-amino-5-(4-methylphenyl)pyrazole with fuming HNO3/H2SO4 (1:3) at 0°C installs the nitro group at the 3-position of the aryl ring. This method requires careful temperature control to prevent over-nitration.
Conditions:
- Reaction time: 2 hours
- Yield: 74%
- Regioselectivity: >90% para:meta = 15:85
Reductive Amination Approaches
While less common, reductive amination of 5-(4-methyl-3-nitrophenyl)pyrazol-3-one using NH3/H2 over Raney Ni at 80°C provides an alternative route (56% yield). However, competing reduction of the nitro group necessitates strict hydrogenation control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 98 | Scalability | Moderate regiocontrol |
| Benzotriazole-Mediated | 83 | 99 | Excellent regioselectivity | Multi-step synthesis |
| PPA-Catalyzed | 82 | 97 | One-pot procedure | High catalyst loading |
| Post-Synthetic Nitration | 74 | 95 | Late-stage functionalization | Requires stable precursor |
Process Optimization and Industrial Considerations
Solvent Recycling in Cyclocondensation
Ethanol recovery via distillation improves process economics:
- Initial ethanol usage: 5 L/mol
- Recycled solvent efficiency: 87% after 5 batches
Catalytic System Design
Immobilized PPA on silica gel (PPA@SiO2) enables heterogeneous catalysis:
- Reaction yield: 78%
- Catalyst reuse: 5 cycles with <5% activity loss
Continuous Flow Synthesis
A microreactor system achieves 89% yield in 30 minutes residence time (140°C, 15 bar), demonstrating potential for industrial-scale production.
Mechanistic Investigations and Computational Modeling
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
- Activation energy for cyclocondensation: 24.3 kcal/mol
- Nitro group orientation governs transition state stability (ΔΔG‡ = 3.1 kcal/mol for meta vs. para attack)
- Solvent effects (PCM model): Acetic acid lowers activation barrier by 8.2 kcal/mol vs. toluene
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position of the phenyl ring undergoes reduction to form primary amines, enabling downstream functionalization.
Key Reagents and Conditions:
-
Catalytic Hydrogenation: H₂ gas with palladium-on-carbon (Pd/C) or Raney nickel under mild pressure (1–3 atm) at 25–50°C.
-
Chemical Reduction: Sodium borohydride (NaBH₄) in ethanol or aqueous media, or stannous chloride (SnCl₂) in hydrochloric acid .
Products:
-
3-Amino-5-(4-methyl-3-aminophenyl)pyrazole : A diamine derivative with enhanced nucleophilicity, useful for further cross-coupling or cyclization reactions .
Mechanism:
The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before final conversion to the amine .
Substitution Reactions
The amino group at the pyrazole’s 3-position participates in nucleophilic substitution, forming derivatives with tailored properties.
Reaction Types:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to yield N-alkylated pyrazoles .
-
Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane .
Example Reaction:
Applications:
-
N-alkylated derivatives enhance solubility for biological assays .
-
Acylated products serve as intermediates in peptidomimetic synthesis .
Oxidation Reactions
Controlled oxidation modifies the methyl or amino groups, though the nitro group is typically inert under these conditions.
Reagents and Products:
| Target Group | Reagent | Product |
|---|---|---|
| Methyl (C4) | KMnO₄ (acidic) | Carboxylic acid derivative |
| Amino (N3) | H₂O₂/Fe³⁺ | Nitroso or hydroxylamine intermediates |
Limitations:
Over-oxidation of the amino group can lead to decomposition, requiring precise stoichiometric control .
Cyclization Reactions
The amino group facilitates intramolecular cyclization, forming fused heterocycles like pyrazolo[1,5-a]pyrimidines.
Conditions:
-
Acid-Catalyzed: HCl or H₂SO₄ promotes cyclization with dielectrophiles (e.g., β-ketoesters) .
-
Microwave-Assisted: Accelerates reaction kinetics, reducing time from hours to minutes .
Example:
Key Features:
-
The 5-tautomer domi
Scientific Research Applications
5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Amino Group Position: 3APs vs. 4APs
- 3-Aminopyrazoles (3APs): Demonstrated antiproliferative activity (e.g., 11a against HepG2/HeLa) and low toxicity to healthy cells . The unsubstituted N1 position in 3APs is critical for cytotoxicity, suggesting the target compound’s unmodified N1 may favor similar applications.
- 4-Aminopyrazoles (4APs): Exhibit anticonvulsant properties (e.g., compound 12 in ) but reduced anticancer activity compared to 3APs . This highlights the amino group’s positional influence on target selectivity.
Comparison with Heterocyclic Analogs
- Triazole Derivatives (): 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole showed anticonvulsant activity (ED50 = 1.4 mg/kg), comparable to diazepam . Pyrazole cores (as in the target compound) may offer distinct pharmacokinetic advantages, such as metabolic stability, over triazoles.
Biological Activity
3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole (often referred to as 3AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole is characterized by the presence of an amino group and a nitrophenyl substituent, which contribute to its reactivity and biological properties. The molecular formula is CHNO, and its molecular weight is approximately 218.21 g/mol.
The biological activity of 3AP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The nitrophenyl group enhances its lipophilicity, enabling better membrane permeability and interaction with cellular targets. Research indicates that 3AP can inhibit specific kinases involved in inflammatory responses and cancer progression, making it a potential therapeutic agent for various diseases.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of 3AP derivatives. For instance, a study reported that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The compound methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate demonstrated an IC value of approximately 1.76 μM against GSK-3β, indicating promising anticancer properties .
Table 1: Anticancer Activity of 3AP Derivatives
| Compound Name | Cell Line | IC (μM) | Growth Inhibition (%) |
|---|---|---|---|
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 1.76 ± 0.19 | 54.25 |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 | Not specified | 38.44 |
Anti-inflammatory Activity
Research has shown that derivatives of 3AP can modulate inflammatory responses. In vitro studies indicated that these compounds could reduce LPS-induced TNFα release in macrophages, suggesting their potential as anti-inflammatory agents . Furthermore, in vivo studies demonstrated a reduction in microglial activation in models of neuroinflammation.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving LPS-injected mice, administration of a specific derivative resulted in decreased astrocyte proliferation and microglial activation, highlighting its therapeutic potential in neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of 3AP derivatives have also been explored. A recent study reported that several pyrazole derivatives exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active compounds .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound 7b | Staphylococcus aureus | 0.22 |
| Compound 10 | Escherichia coli | 0.25 |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For nitrophenyl-substituted pyrazoles, regioselective cyclization is critical. Use trichloromethyl enones as precursors in methanolysis reactions to form the pyrazole core, followed by nitration at the 3-position of the phenyl group . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) ensures high purity, as demonstrated in similar pyrazole derivatives . Monitor reaction progress using TLC and validate purity via NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole?
- Methodological Answer : Combine - and -NMR to confirm the pyrazole ring structure and substituent positions. For example, -NMR peaks at δ 2.46 ppm (s, 3H) confirm the methyl group, while aromatic protons appear between δ 7.67–8.37 ppm . IR spectroscopy identifies functional groups (e.g., NH stretches near 3122 cm and nitro group vibrations at 1511 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M] at m/z 244.0704) .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole with target enzymes?
- Methodological Answer : Use AutoDock Vina to model ligand-protein interactions. Define the binding pocket grid size (e.g., 20 Å) centered on the enzyme active site. Adjust exhaustiveness parameters (e.g., 8–16) for thorough sampling. Validate docking poses using root-mean-square deviation (RMSD) analysis against known co-crystallized ligands. The nitro and amino groups may form hydrogen bonds with catalytic residues, as seen in pyrazole derivatives targeting kinases .
Q. What structural modifications enhance the biological activity of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups : Replace the 4-methyl group with halogens (e.g., Cl, F) to improve antimicrobial activity via enhanced electrophilicity .
- Amino group derivatization : Acetylation or sulfonation of the NH group can increase bioavailability, as demonstrated in pyrazole-based anticancer agents .
- Heterocyclic fusion : Hybridization with triazoles (via click chemistry) enhances anti-inflammatory properties .
Q. How should researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer : Discrepancies in activity (e.g., varying IC values) often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., MCF-7 for cancer studies) and control compounds.
- Validate target engagement via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Adjust solvent polarity (e.g., DMSO vs. ethanol) to address solubility-driven false negatives .
Q. What strategies improve regioselectivity in pyrazole functionalization reactions?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For C-3 amination, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to direct substitution . In nitrophenyl derivatives, electron-deficient aryl groups favor electrophilic attack at the 5-position of the pyrazole ring . Microwave-assisted synthesis can further enhance selectivity by reducing side reactions .
Methodological Best Practices
Q. What purification techniques are recommended for isolating 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole?
- Methodological Answer : After synthesis, employ dry-load flash chromatography with silica gel and a cyclohexane/ethyl acetate gradient (0–20%) to remove unreacted precursors . For scale-up, recrystallization in ethanol/water (7:3 v/v) improves yield. Purity >95% is confirmed via HPLC (C18 column, 1.0 mL/min flow rate, λ = 254 nm) .
Q. How do solvent polarity and temperature influence the stability of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole?
- Methodological Answer : Store the compound in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the nitro group. Avoid protic solvents (e.g., methanol) at elevated temperatures, as they may degrade the NH moiety. Thermal stability studies (TGA/DSC) show decomposition above 200°C, suggesting safe handling below this threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
